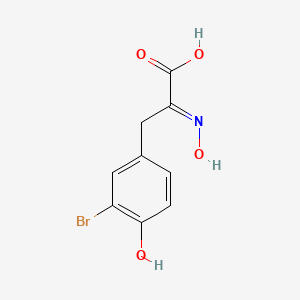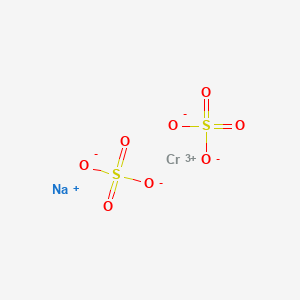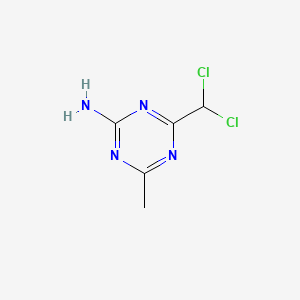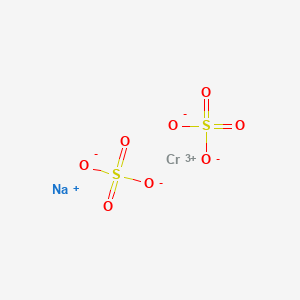
Triphenylstannyldiphenylmethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylstannyldiphenylmethylsilane is an organometallic compound with the molecular formula C31H28SiSn and a molecular weight of 547.34 g/mol . This compound is characterized by the presence of both tin (Sn) and silicon (Si) atoms, making it a unique entity in the realm of organometallic chemistry. It is primarily used for research purposes and has various applications in synthetic chemistry.
Méthodes De Préparation
The synthesis of Triphenylstannyldiphenylmethylsilane typically involves the reaction of triphenyltin chloride with diphenylmethylsilane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the formation of the desired product . The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent any unwanted side reactions.
Analyse Des Réactions Chimiques
Triphenylstannyldiphenylmethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced tin and silicon species.
Substitution: The compound can undergo substitution reactions where the phenyl groups attached to tin or silicon are replaced by other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin and silicon oxides, while substitution reactions can produce a variety of organometallic derivatives.
Applications De Recherche Scientifique
Triphenylstannyldiphenylmethylsilane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon and carbon-tin bonds. It serves as a precursor for the synthesis of other organometallic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of Triphenylstannyldiphenylmethylsilane involves its interaction with various molecular targets, including enzymes and receptors. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with cellular signaling pathways and modulate enzyme activity .
Comparaison Avec Des Composés Similaires
Triphenylstannyldiphenylmethylsilane can be compared with other similar organometallic compounds, such as:
Triphenylstannane (C18H15Sn): Similar to this compound, but lacks the silicon atom. It is used in organic synthesis and as a precursor for other organotin compounds.
Diphenylmethylsilane (C13H14Si): Contains silicon but lacks the tin atom. It is used in the synthesis of silicon-containing organic compounds.
Tetraphenyltin (C24H20Sn): Contains four phenyl groups attached to tin.
The uniqueness of this compound lies in its combination of both tin and silicon atoms, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
363179-61-7 |
|---|---|
Formule moléculaire |
C31H28SiSn |
Poids moléculaire |
547.3 g/mol |
InChI |
InChI=1S/C13H13Si.3C6H5.Sn/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;3*1-2-4-6-5-3-1;/h2-11H,1H3;3*1-5H; |
Clé InChI |
HCOASASIIXNLIG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2'-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine](/img/structure/B13732243.png)
